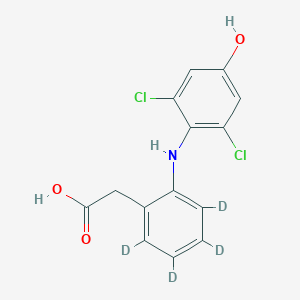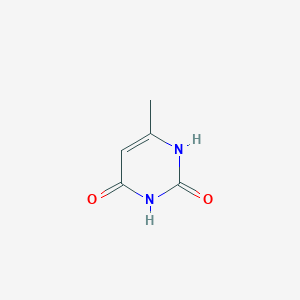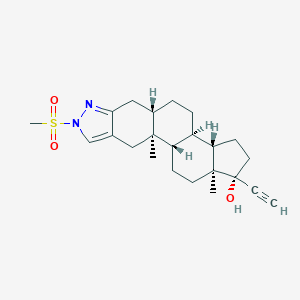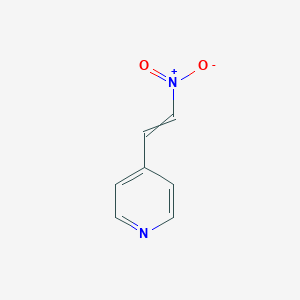
L-アゼチジン-2-カルボン酸t-ブチルエステル
説明
Synthesis Analysis
The synthesis of L-Azetidine-2-carboxylic Acid t-Butyl Ester involves several key steps starting from commercially available precursors. A notable method involves the regioselective allylation of alpha-tert-butyl beta-methyl N-(PhF)aspartate, followed by selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation. This process yields enantiopure azetidine-2-carboxylic acids with various side chains, demonstrating the versatility of synthesis approaches for azetidine derivatives (Sajjadi & Lubell, 2008).
Molecular Structure Analysis
Azetidine-2-carboxylic acids, including L-Azetidine-2-carboxylic Acid t-Butyl Ester, feature a unique four-membered ring structure that significantly influences their chemical behavior and biological activity. The molecular structure of these compounds allows for the incorporation into peptides in place of proline, affecting the protein folding and activity due to the conformational constraints imposed by the azetidine ring.
Chemical Reactions and Properties
Azetidine-2-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the synthesis of orthogonally protected amino acid-Aze chimeras involves multiple steps, including oxidation and displacement reactions, showcasing the chemical versatility of azetidine-2-carboxylic acid derivatives (Sajjadi & Lubell, 2008).
科学的研究の応用
微生物における解毒と同化
科学分野: 微生物学 適用概要: この化合物は、特にアスペルギルス・ニデュランス における解毒と同化プロセスにおける役割について研究されています。 実験手順研究者は、A.ニデュランス . 技術詳細: この研究は、L-アゼチジン-2-カルボン酸の毒性に対する感受性を補完するために、AzhAタンパク質の異種発現を含みます 。GABAの異化作用とAzhA加水分解酵素の作用を通じて、窒素源として利用する能力を調べます。
小胞体ストレス誘導
科学分野: 細胞生物学 適用概要: L-アゼチジン-2-カルボン酸は、小胞体ストレスを誘導するために使用されます。これは、未折り畳みタンパク質応答(UPR)とオートファジー の理解に不可欠です。 実験手順: この化合物は、カルシウム依存的にリン酸化eIF2αレベルとLC3-IIに及ぼす影響を観察するために細胞に適用されます . 技術詳細: この研究は、UPRのPERKアームの活性化とLC3脂質化における細胞内カルシウムの役割を探ります 。
タンパク質の誤った折り畳みの研究
科学分野: 生化学 適用概要: この化合物は、プロリンと構造が似ているため、タンパク質に組み込まれ、その後の誤った折り畳みにつながる可能性があるため、タンパク質の誤った折り畳みにおける役割が注目されています . 実験手順: 研究は、その生物学的および薬化学的意味合いを理解するために、L-アゼチジン-2-カルボン酸の酵素的加水分解と開環に焦点を当てています . 技術詳細: この化合物は、タンパク質に急速に関与し、正常なタンパク質機能を阻害する効果が、調査の重要な分野です 。
コラーゲン合成阻害
科学分野: 皮膚科および組織工学 適用概要: 皮膚の老化研究および組織工学への応用に重要な、コラーゲン合成阻害剤として機能します <a data-citationid="ce400942-435e-b014-4d0a-5e0a75d7a43
作用機序
Target of Action
L-Azetidine-2-carboxylic Acid t-Butyl Ester, also known as Tert-butyl (2S)-azetidine-2-carboxylate, is a four-membered ring analog of L-proline . It is primarily targeted at proteins, where it can be incorporated instead of proline, leading to protein misconstruction .
Mode of Action
The compound interferes with nascent protein folding, triggering protein aggregation or upregulating the expression of an aggregation-prone mutant protein . This interference with protein folding can disrupt the normal function of the protein .
Biochemical Pathways
The compound’s action affects the protein synthesis pathway. It acts as an inhibitor of collagen synthesis, which is a crucial part of the extracellular matrix and connective tissues . This inhibition can have downstream effects on tissue structure and function.
Pharmacokinetics
Its molecular weight (15721 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the disruption of normal protein structure and function. This can lead to a variety of cellular effects, depending on the specific proteins affected. For example, it has been noted as an anti-angiogenic agent, potentially inhibiting the formation of new blood vessels .
Safety and Hazards
特性
IUPAC Name |
tert-butyl (2S)-azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-5-9-6/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNFEQCEQIAFES-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447143 | |
| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129740-14-3 | |
| Record name | L-Azetidine-2-carboxylic Acid t-Butyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



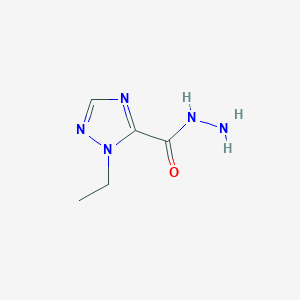


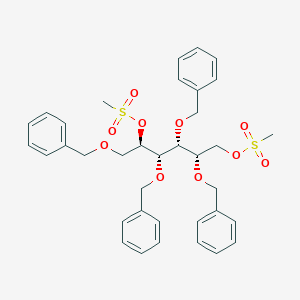

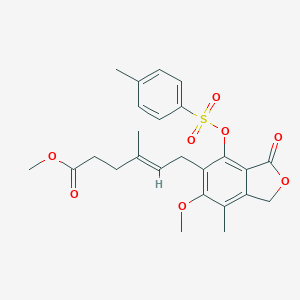

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
